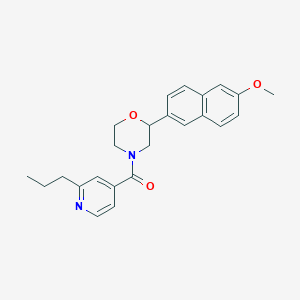![molecular formula C21H27N5O B5395856 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the target cells. For example, it has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation. It has also been found to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine has been found to have unique biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in certain cancer cell lines. It has also been found to inhibit the growth of certain bacterial and fungal strains. Additionally, this compound has been found to have low toxicity in vitro, indicating that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine in lab experiments is its unique biochemical and physiological effects. This compound has been found to have activity against cancer cell lines, bacteria, and fungi, making it a versatile compound for various research applications. Additionally, this compound has been found to have low toxicity in vitro, indicating that it may be a safe and effective therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step synthesis process may be time-consuming and require specialized equipment and expertise. Additionally, the yield and purity of the final product may vary depending on the synthesis conditions, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine. One of the major directions is the investigation of its potential as a therapeutic agent for various diseases. This compound has shown promising activity against cancer cell lines, bacteria, and fungi, and further studies are needed to determine its efficacy and safety in vivo.
Another future direction is the optimization of the synthesis method for this compound. The current synthesis method is complex and may be time-consuming, and further studies are needed to develop more efficient and reproducible methods for synthesizing this compound.
Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Understanding the molecular targets and pathways involved in the activity of this compound may lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a piperidine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, and it is being investigated for its potential as a therapeutic agent for various diseases. Further studies are needed to optimize the synthesis method, elucidate the mechanism of action, and determine the efficacy and safety of this compound in vivo.
Synthesemethoden
The synthesis of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the desired yield and purity of the final product. However, the general steps involved in the synthesis of this compound include the condensation of 5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde with 4-ethyl-1H-pyrazole-5-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 1-(4-chlorobenzyl)-4-piperidinol in the presence of a suitable catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine has been found to have potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases. This compound has been found to exhibit activity against certain cancer cell lines, and it is being studied as a potential anti-cancer drug. It has also been found to have activity against certain bacterial and fungal strains, and it is being investigated as a potential antibiotic and antifungal agent.
Eigenschaften
IUPAC Name |
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-16-14-22-24-21(16)17-7-11-25(12-8-17)15-18-13-19(27-2)5-6-20(18)26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBPFFEOVJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)
![9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5395786.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)

![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)


![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
